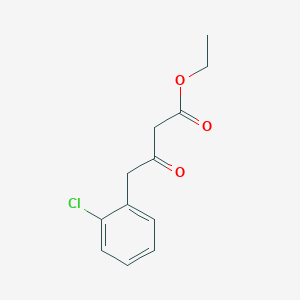

Ethyl 4-(2-chlorophenyl)-3-oxobutanoate

概要

説明

Ethyl 4-(2-chlorophenyl)-3-oxobutanoate is an organic compound with the molecular formula C12H13ClO3. It is a derivative of butanoic acid and contains a chlorophenyl group, making it a valuable intermediate in organic synthesis. This compound is often used in the preparation of various pharmaceuticals and agrochemicals due to its versatile reactivity.

準備方法

Synthetic Routes and Reaction Conditions: Ethyl 4-(2-chlorophenyl)-3-oxobutanoate can be synthesized through several methods. One common approach involves the Claisen condensation reaction between ethyl acetoacetate and 2-chlorobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, followed by acidification to yield the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the production process.

化学反応の分析

Types of Reactions: Ethyl 4-(2-chlorophenyl)-3-oxobutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Ethyl 4-(2-chlorophenyl)-3-oxobutanoate has been investigated for its potential pharmacological properties. Studies have indicated that it may exhibit:

- Antimicrobial Activity : Research has shown that derivatives of this compound display antibacterial properties against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been explored, suggesting its potential as an anti-inflammatory agent .

Case Study : A study demonstrated that compounds derived from this compound exhibited significant antibacterial activity, with some derivatives showing effective inhibition against multiple bacterial strains .

Organic Synthesis

This compound serves as an essential intermediate in the synthesis of various organic molecules. It is particularly useful in:

- Knoevenagel Condensation Reactions : this compound can react with aromatic aldehydes to form α,β-unsaturated carbonyl compounds. This reaction is often catalyzed by morpholine or acetic acid in ionic liquids, providing a greener synthesis route compared to traditional methods .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Knoevenagel Condensation | 44-84 | Room temperature in ionic liquids |

Case Study : The application of this compound in Knoevenagel condensation reactions yielded high percentages of product formation, demonstrating its effectiveness as a synthetic intermediate .

Material Science

The compound is also being explored for its potential applications in material science. Its unique properties may allow for the development of new materials with specific characteristics such as:

- Conductivity : Research indicates that derivatives of this compound could be utilized in the creation of conductive polymers.

- Fluorescence : The structural features of this compound may contribute to fluorescent properties, making it suitable for applications in optoelectronics.

作用機序

The mechanism of action of Ethyl 4-(2-chlorophenyl)-3-oxobutanoate involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the keto and chlorophenyl groups, which can participate in nucleophilic and electrophilic reactions. These interactions can modulate biological activities, such as enzyme inhibition or activation, leading to potential therapeutic effects.

類似化合物との比較

- Ethyl 4-(4-chlorophenyl)-3-oxobutanoate

- Ethyl 4-(2-bromophenyl)-3-oxobutanoate

- Ethyl 4-(2-fluorophenyl)-3-oxobutanoate

Comparison: Ethyl 4-(2-chlorophenyl)-3-oxobutanoate is unique due to the specific positioning of the chlorine atom on the phenyl ring, which influences its reactivity and biological activity. Compared to its analogs, such as the brominated or fluorinated derivatives, the chlorinated compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in drug development and chemical synthesis.

生物活性

Ethyl 4-(2-chlorophenyl)-3-oxobutanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound, with the molecular formula , features a 2-chlorophenyl group attached to a keto-butanoate structure. The synthesis of this compound typically involves the condensation of ethyl acetoacetate with 2-chlorobenzaldehyde, followed by purification processes such as recrystallization or chromatography.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In a comparative study, the compound demonstrated significant inhibition zones in agar diffusion tests, indicating its potential as an antibacterial agent .

Antioxidant Activity

The compound has also been evaluated for its antioxidant capabilities. It protects neuronal cells from oxidative stress, which is crucial in neuroprotection strategies. The antioxidant activity was assessed using various assays such as DPPH and ABTS radical scavenging methods, with results indicating a strong ability to scavenge free radicals .

Cytotoxic Effects

Research has indicated that this compound possesses cytotoxic effects against cancer cell lines. In vitro studies reported IC50 values lower than those of standard chemotherapeutic agents, suggesting its potential as an anticancer drug. For instance, it exhibited cytotoxicity against A549 (lung cancer) and Caco-2 (colon cancer) cell lines, with IC50 values significantly lower than those of doxorubicin .

Case Studies and Research Findings

-

Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of this compound against multiple pathogens. The results showed:

- Staphylococcus aureus: Zone of inhibition 18 mm

- E. coli: Zone of inhibition 15 mm

- Candida albicans: Zone of inhibition 12 mm

- Neuroprotective Effects : In a neuroprotection study, this compound was tested for its ability to protect neuronal cells from apoptosis induced by oxidative stress. The results indicated that the compound significantly reduced cell death in cultured neurons exposed to hydrogen peroxide .

- Cytotoxicity Assessment : A cytotoxicity assay conducted on several cancer cell lines revealed that this compound had an IC50 value of 29.77 μg/mL for Caco-2 cells and 40.54 μg/mL for A549 cells, demonstrating its potential as an anticancer agent .

特性

IUPAC Name |

ethyl 4-(2-chlorophenyl)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO3/c1-2-16-12(15)8-10(14)7-9-5-3-4-6-11(9)13/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZYFGEUHEVFLEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30517272 | |

| Record name | Ethyl 4-(2-chlorophenyl)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30517272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83657-82-3 | |

| Record name | Ethyl 4-(2-chlorophenyl)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30517272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。